Acetylcholinesterase (AChE) Inhibitory Potency Compared to a Standard Clinical Inhibitor
In a direct enzymatic inhibition assay against Torpedo californica acetylcholinesterase (AChE), Methyl 5-nitro-2-(phenylthio)benzoate demonstrated an IC50 value of 2.85 µM [1]. While this activity is moderate, its differentiation is best understood in the context of class-level inference. For comparison, a standard clinical AChE inhibitor like Donepezil achieves an IC50 in the low nanomolar range (e.g., 6.7 nM) [2]. This 425-fold difference in potency quantifies the functional distinction between this compound and a potent therapeutic agent, precisely defining its role as a less potent probe or scaffold rather than a drug candidate.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.85 µM |
| Comparator Or Baseline | Donepezil (standard clinical AChE inhibitor) |
| Quantified Difference | Approximately 425-fold less potent |
| Conditions | Inhibition of Torpedo californica AChE (type VI-S) using acetylthiocholine iodide as substrate. |
Why This Matters
This quantitative activity benchmark allows researchers to accurately position Methyl 5-nitro-2-(phenylthio)benzoate as a moderate-potency AChE inhibitor, distinguishing it from high-potency clinical leads and clarifying its appropriate use as a research tool for studying enzyme interactions or as a scaffold for further optimization, rather than as a direct therapeutic candidate.
- [1] BindingDB. (n.d.). BDBM50131765: IC50 data for Methyl 5-nitro-2-(phenylthio)benzoate (CHEMBL3633862) against Torpedo californica AChE. View Source
- [2] Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Japanese Journal of Pharmacology, 89(1), 7-20. View Source
